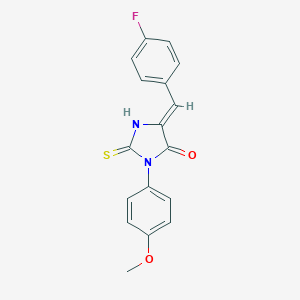
5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, also known as FBIT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBIT is a yellow crystalline solid with a molecular formula of C18H14FN3O2S2 and a molecular weight of 401.45 g/mol. In
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. In cancer cells, 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. Inflammatory cells, 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the activation of NF-κB, a protein that is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have significant biochemical and physiological effects in various cell types. In cancer cells, 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In inflammatory cells, 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone in lab experiments is its high potency and specificity towards specific enzymes and proteins. This allows for the investigation of specific pathways and mechanisms in various cell types. However, one of the limitations of using 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is its potential toxicity towards normal cells, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the investigation of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone. One direction is the development of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone derivatives with improved potency and specificity towards specific enzymes and proteins. Another direction is the investigation of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone as a potential drug candidate for the treatment of cancer and inflammatory diseases. Additionally, the investigation of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone as a potential material for the development of sensors and devices is also an area of interest.
Métodos De Síntesis
The synthesis of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone involves the reaction between 4-fluorobenzaldehyde and 4-methoxyphenyl isothiocyanate in the presence of potassium carbonate and acetonitrile. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization using ethanol.
Aplicaciones Científicas De Investigación
5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C17H13FN2O2S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-14-8-6-13(7-9-14)20-16(21)15(19-17(20)23)10-11-2-4-12(18)5-3-11/h2-10H,1H3,(H,19,23)/b15-10- |
Clave InChI |
BIHBADINFZCWGK-GDNBJRDFSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=S |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)NC2=S |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2E)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306887.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306890.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306891.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306892.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306893.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306895.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306897.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306899.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306901.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306903.png)
![ethyl 7-methyl-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306904.png)
![ethyl 5-(3-methoxyphenyl)-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306906.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306907.png)
![ethyl 5-(4-methoxyphenyl)-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306908.png)